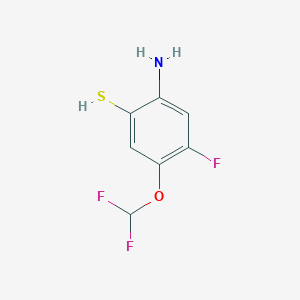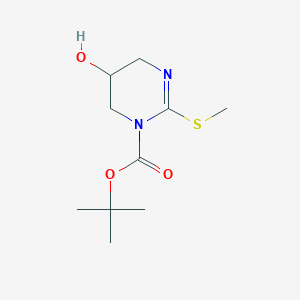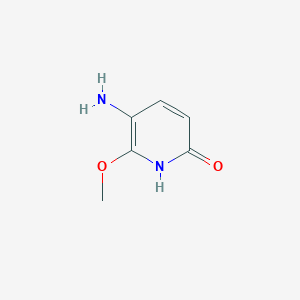
3-(5-Methoxypyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(5-Méthoxypyridin-3-yl)propan-1-ol implique généralement la réaction de la 5-méthoxypyridine avec un dérivé de propanol approprié dans des conditions contrôlées . La réaction peut nécessiter l'utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité avec un rendement et une pureté élevés. Les voies de synthèse détaillées et les conditions de réaction sont souvent propriétaires et peuvent varier en fonction de l'échelle et de l'application souhaitées.
Méthodes de production industrielle
La production industrielle du 3-(5-Méthoxypyridin-3-yl)propan-1-ol implique l'optimisation de la voie de synthèse pour une fabrication à grande échelle. Cela comprend la sélection de réactifs rentables, de catalyseurs efficaces et de conditions de réaction évolutives. Le procédé peut également impliquer des étapes de purification telles que la distillation, la cristallisation ou la chromatographie pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(5-Méthoxypyridin-3-yl)propan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution . Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut donner des aldéhydes ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyridine .
Applications De Recherche Scientifique
Le 3-(5-Méthoxypyridin-3-yl)propan-1-ol présente plusieurs applications en recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 3-(5-Méthoxypyridin-3-yl)propan-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes méthoxy et propanol peuvent influencer son affinité de liaison et son activité à ces cibles . Des études détaillées sur son mécanisme d'action sont essentielles pour comprendre ses effets thérapeutiques et applications potentiels.
Mécanisme D'action
The mechanism of action of 3-(5-Methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and propanol groups may influence its binding affinity and activity at these targets . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(5-Hydroxypyridin-3-yl)propan-1-ol : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe méthoxy.
3-(5-Méthylpyridin-3-yl)propan-1-ol : Présente un groupe méthyle au lieu d'un groupe méthoxy.
3-(5-Ethoxypyridin-3-yl)propan-1-ol : Contient un groupe éthoxy au lieu d'un groupe méthoxy.
Unicité
Le 3-(5-Méthoxypyridin-3-yl)propan-1-ol est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-(5-methoxypyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,2-4H2,1H3 |
Clé InChI |
SQIZDEIFNHYNAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)


![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)



![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)

